molecular formula C13H17F3N2O3 B13248145 4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

Cat. No.: B13248145
M. Wt: 306.28 g/mol
InChI Key: HMSGKATVQOQMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid (TFA) is a synthetic organic compound characterized by a piperidine core substituted with a pyridinylmethyl group at the 4-position and a hydroxyl group. The trifluoroacetic acid component likely serves as a counterion or stabilizing agent during synthesis.

Properties

Molecular Formula

C13H17F3N2O3

Molecular Weight

306.28 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)piperidin-4-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7)

InChI Key

HMSGKATVQOQMAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

4-(Pyridin-4-ylmethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies on its binding affinity and interaction with receptors are crucial for understanding its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several piperidine derivatives with structural or functional similarities. Below is a detailed comparison:

1-(2-Hydroxy-3-(Naphthalen-2-yloxy)propyl)-4-(Quinolin-3-yl)piperidin-4-ol

  • Structure: Features a piperidine core with quinolin-3-yl and hydroxypropyl-naphthyloxy substituents.
  • Pharmacology: Acts as a selective 5-HT1F antagonist (Ki = 11 nM) with minimal activity at 5-HT1A and 5-HT2B receptors (Ki = 343 nM for 5-HT2B). Demonstrated nonspecific luminescence inhibition at ≥3 μM in HEK293T cells .

4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

  • Structure : Piperidine substituted with trifluoromethyl and hydroxyl groups.
  • Properties: Used as an intermediate in medicinal chemistry. No direct pharmacological data are available, but trifluoromethyl groups typically enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Piperidine with an ethyl acetate side chain.
  • Applications : Primarily a synthetic intermediate. Its physicochemical properties (e.g., logP = 1.2, TPSA = 38.8 Ų) suggest moderate membrane permeability, contrasting with the polar hydroxyl group in 4-(Pyridin-4-ylmethyl)piperidin-4-ol .

3-Methylpiperidin-4-ol Hydrochloride

  • Structure : Methyl-substituted piperidine with a hydroxyl group.
  • Similarity : Shares a 0.93 structural similarity score with 4-(Pyridin-4-ylmethyl)piperidin-4-ol, based on Tanimoto coefficients. Methyl groups generally reduce solubility compared to pyridinylmethyl substituents .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Pharmacological Activity (Ki/EC50) Selectivity Notes
4-(Pyridin-4-ylmethyl)piperidin-4-ol, TFA Piperidine Pyridinylmethyl, hydroxyl, TFA Not reported Likely receptor ligand
1-(2-Hydroxy-3-(Naphthyloxy)propyl)-4-(Quinolinyl)piperidin-4-ol Piperidine Quinolinyl, naphthyloxy 5-HT1F Ki = 11 nM 5-HT2B Ki = 343 nM
4-(Trifluoromethyl)piperidin-4-ol HCl Piperidine Trifluoromethyl, hydroxyl None reported Metabolic stability focus
Ethyl 2-(Piperidin-4-yl)acetate Piperidine Ethyl acetate None reported Intermediate for synthesis

Mechanistic and Functional Insights

  • Selectivity : The pyridinylmethyl group in 4-(Pyridin-4-ylmethyl)piperidin-4-ol may enhance binding to aromatic-rich receptor pockets (e.g., serotonin receptors) compared to methyl or trifluoromethyl analogs .
  • TFA Role: Trifluoroacetic acid is commonly used in peptide synthesis and as a solvent.

Biological Activity

The compound 4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyridine moiety. Its chemical formula can be represented as follows:

PropertyValue
Molecular FormulaC12H14F3N3O
Molecular Weight273.25 g/mol
IUPAC Name4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid

The biological activity of 4-(Pyridin-4-ylmethyl)piperidin-4-ol is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer and inflammation. Specifically, it has been shown to modulate the activity of protein kinase B (PKB/Akt), which plays a crucial role in regulating cell growth and survival.

Pharmacological Effects

  • Anticancer Activity :
    • In vitro studies have demonstrated that 4-(Pyridin-4-ylmethyl)piperidin-4-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Neuroprotective Effects :
    • The compound has also been investigated for its neuroprotective properties. Animal models suggest that it may reduce neuronal apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses, which could be beneficial in treating conditions like rheumatoid arthritis .

Case Studies and Research Findings

Several studies have documented the biological activities of 4-(Pyridin-4-ylmethyl)piperidin-4-ol:

  • Cytotoxicity Assays :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's cytotoxicity against several cancer cell lines and reported promising results, with specific emphasis on its selectivity towards tumor cells over normal cells .
  • Mechanistic Studies :
    • Mechanistic investigations have revealed that the compound can inhibit PKB signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. This was corroborated by Western blot analyses showing reduced phosphorylation levels of downstream targets .
  • In Vivo Efficacy :
    • In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size without notable toxicity, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-(pyridin-4-ylmethyl)piperidin-4-ol, and how does trifluoroacetic acid (TFA) influence its stability during purification?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination to attach the pyridinylmethyl group to the piperidine scaffold. TFA is often used in reverse-phase HPLC purification but may protonate the tertiary amine, affecting solubility. Neutralization with a weak base (e.g., ammonium bicarbonate) post-purification can restore stability . Monitor pH-dependent degradation via LC-MS and compare with reference standards (e.g., CAS 73415-84-6, a related piperidine derivative) .

Q. How should researchers handle safety risks associated with this compound, particularly regarding skin/eye exposure and respiratory hazards?

  • Methodological Answer : Follow GHS-US guidelines:

  • Skin/Eye Exposure : Immediate washing with soap/water (skin) or 15-minute irrigation with saline (eyes). Use chemical-resistant gloves (e.g., nitrile) and safety goggles .
  • Respiratory Hazards : Conduct reactions in fume hoods; monitor airborne particulates with real-time sensors. Refer to Piperidin-4-one safety data for analogous risks (e.g., STOT SE 3 classification) .

Q. What spectroscopic techniques are optimal for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the piperidine ring, pyridinylmethyl group, and TFA counterion. Compare with PubChem data for 4-piperidineacetic acid derivatives (e.g., CID 15565775) .
  • HPLC : Employ C18 columns with TFA-containing mobile phases (0.1% v/v) for retention time consistency. Validate purity against USP standards (e.g., residual solvents ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Computational : Calculate logP using software (e.g., RDKit) and compare with experimental shake-flask method values. Adjust for TFA’s ion-pairing effects, which may lower observed logP .
  • Experimental : Perform phase-solubility studies in buffered solutions (pH 1–10) to map pH-dependent solubility. Cross-reference with structurally similar compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine, CAS 1546-80-1) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig) while minimizing side-product formation?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/XPhos systems for amine coupling efficiency. Monitor byproducts (e.g., dehalogenated intermediates) via GC-MS .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Compare yields with trifluoroacetate salts (e.g., entries from CSD Survey 2023.3.0) to identify optimal conditions .

Q. How does the compound’s supramolecular behavior (e.g., hydrogen bonding with TFA) influence its crystallization and polymorphic outcomes?

  • Methodological Answer :

  • Crystallography : Perform single-crystal X-ray diffraction to analyze H-bonding motifs (e.g., pyridinium-TFA interactions). Reference CSD entries for (E)-3-(pyridin-4-yl)acrylic acid derivatives (e.g., trifluoroacetate salts) .
  • Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) and characterize via PXRD. Correlate results with thermal analysis (DSC/TGA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.